3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core (triazolo[4,5-d]pyrimidin-7-one) with substituents at positions 3 and 5. This structural framework is common in medicinal chemistry, where triazolopyrimidinones are explored for kinase inhibition or as nucleotide analogs.
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O/c1-3-6-19-8-16-13-12(14(19)21)17-18-20(13)10-5-4-9(2)11(15)7-10/h3-5,7-8H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXYLTXGBMAKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC=C)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322442 | |
| Record name | 3-(3-chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872591-34-9 | |
| Record name | 3-(3-chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production typically employs optimized reaction conditions, including the use of high-efficiency catalysts and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function . The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares its core structure with other triazolopyrimidinones but differs in substituent patterns (Table 1). Key analogs include:
Table 1. Structural and Physicochemical Comparison of Triazolopyrimidinone Derivatives
* Molecular formula and weight inferred from structural description in .
Key Observations:
- Core Heterocycle: The triazolo core (three nitrogens) differs from the thiazolo core (one sulfur, one nitrogen) in electronic properties. Thiazolo derivatives (e.g., ) may exhibit altered hydrogen-bonding capacity and redox stability due to sulfur’s polarizability .
- Position 6 Substituents: The allyl group in the target compound offers a site for metabolic oxidation, whereas the 2-oxopropyl group in BI86283 introduces a polar ketone, likely improving solubility. The isopropyl group in enhances steric hindrance, which could reduce enzymatic degradation.
Physicochemical Properties
- Lipophilicity: The target compound’s chloro-methylphenyl and allyl substituents suggest higher logP compared to BI86283 (due to the latter’s ketone) but lower than the phenoxy-isopropyl analog .
- Solubility: The thiazolo derivative with a piperazine group likely has superior aqueous solubility due to the basic amine, whereas the allyl group in the target compound may reduce polarity.
- Hydrogen Bonding: The triazolo core’s nitrogen-rich structure facilitates hydrogen bonding, as seen in crystallographic studies of related compounds .
Biological Activity
3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H14ClN5O
- Molecular Weight : 273.74 g/mol
- CAS Number : 872591-34-9
The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of 3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells.
- Modulation of Gene Expression : It affects the expression of genes associated with apoptosis and cell cycle regulation.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
Anticancer Activity
Research indicates that 3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one demonstrates significant anticancer properties across various cancer cell lines. In vitro studies have reported:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Inhibition of EGFR signaling |
| HCT116 (Colon) | 10.0 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may serve as a lead for the development of new anticancer agents.
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. In vivo studies demonstrated:
- Reduction in Cytokine Levels : Administration in animal models resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Inhibition of COX Enzymes : The compound inhibited cyclooxygenase enzymes, which play a crucial role in the inflammatory response.
Case Studies
- Case Study 1 : A study conducted on MCF-7 cells revealed that treatment with the compound at varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after 24 hours of treatment.
- Case Study 2 : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw swelling and pain behavior compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
